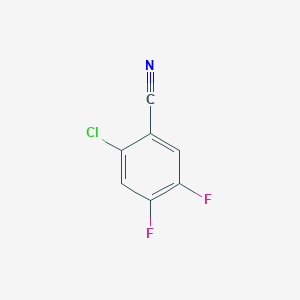

2-Chloro-4,5-difluorobenzonitrile

Descripción

Contextual Significance of Halogenated Benzonitriles in Organic Synthesis

Halogenated benzonitriles are a class of organic compounds that have found widespread application in organic synthesis. The presence of halogen atoms and a nitrile group on the aromatic ring imparts specific reactivity to these molecules, making them useful building blocks for a diverse range of products. The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids. wikipedia.org

The introduction of halogen atoms, particularly fluorine, can significantly alter the physical, chemical, and biological properties of a molecule. In medicinal chemistry, for instance, the incorporation of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates. nih.gov Chlorine atoms, on the other hand, can serve as a reactive handle for cross-coupling reactions, allowing for the construction of complex molecular architectures.

Research Landscape and Gaps Pertaining to 2-Chloro-4,5-difluorobenzonitrile

The existing research on this compound primarily focuses on its synthesis and its use as a precursor for other valuable compounds. One of the key methods for its preparation involves a halogen exchange reaction, where a chlorine atom in a precursor molecule is replaced by a fluorine atom. google.com For example, 2,4-dichloro-5-fluorobenzonitrile (B139205) can be reacted with a fluoride (B91410) salt, such as potassium fluoride, to selectively replace the chlorine at the 4-position with fluorine, yielding this compound. google.com

While the synthesis of this compound is relatively well-established, there are still gaps in the understanding of its full synthetic potential. Further research is needed to explore its reactivity in various chemical transformations and to develop more efficient and sustainable synthetic routes. A deeper understanding of its reaction mechanisms and the influence of its specific halogenation pattern on reactivity would be highly beneficial for its application in the synthesis of novel compounds.

Scope and Objectives of Research on this compound

The primary objective of ongoing research on this compound is to expand its utility as a versatile building block in organic synthesis. This includes the development of new synthetic methodologies that utilize this compound as a starting material. A significant area of interest is its application in the synthesis of pharmaceutically active molecules. For example, it can be hydrolyzed to form 2-chloro-4,5-difluorobenzoic acid, a key intermediate in the production of certain antibacterial agents. google.comnih.govsigmaaldrich.com

Furthermore, researchers are investigating the unique properties that the specific arrangement of halogen atoms in this compound imparts to the final products. The interplay between the chloro and difluoro substituents can influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. A thorough investigation of these structure-activity relationships is crucial for the rational design of new and more effective therapeutic agents.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

| CAS Number | 135748-34-4 |

| Appearance | Solid |

| Boiling Point | 107 °C at 28 torr |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZDICFDUJUQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399152 | |

| Record name | 2-Chloro-4,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135748-34-4 | |

| Record name | 2-Chloro-4,5-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135748-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135748-34-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4,5 Difluorobenzonitrile and Its Key Intermediates

Direct Synthesis Approaches for 2-Chloro-4,5-difluorobenzonitrile

Direct synthesis methods for this compound predominantly revolve around halogen exchange (Halex) reactions, where chlorine or other halogen atoms on a precursor molecule are substituted with fluorine.

Halogen Exchange Reactions for Fluorination and Chlorination

Halogen exchange reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. These reactions typically involve the use of a fluoride (B91410) salt to displace a more labile halogen, such as chlorine, from an aromatic ring. The efficiency of this process is often influenced by the choice of fluorinating agent, solvent, and the presence of a phase transfer catalyst.

Potassium fluoride (KF) is a widely used and cost-effective fluorinating agent for the synthesis of aromatic fluorides. In the context of this compound synthesis, a key precursor is 2,4-dichloro-5-fluorobenzonitrile (B139205). The reaction involves the selective replacement of the chlorine atom at the 4-position with a fluorine atom.

A patented process describes the reaction of 2,4-dichloro-5-fluorobenzonitrile with potassium fluoride in a dipolar aprotic solvent. google.com The reaction is carried out at elevated temperatures, typically between 80 and 240 °C, and may be facilitated by a phase transfer catalyst to enhance the solubility and reactivity of the fluoride salt. google.com The use of a dipolar aprotic solvent is crucial as it helps to solvate the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.

| Reactant | Reagent | Solvent | Temperature | Yield of this compound |

| 2,4-dichloro-5-fluorobenzonitrile | Potassium Fluoride | Dipolar aprotic solvent | 80-240 °C | Not specified |

This table is based on the general conditions described in the cited patent. google.com

To improve the efficiency of the halogen exchange reaction, cesium fluoride (CsF) is often used, sometimes in conjunction with potassium fluoride. Cesium fluoride is more soluble in aprotic solvents and the fluoride anion is more "naked" and therefore more reactive compared to when potassium fluoride is used alone.

A preferred method for the synthesis of this compound involves the use of a mixture of potassium fluoride and cesium fluoride. google.com A specific example details the reaction of 2,4-dichloro-5-fluorobenzonitrile with a 9:1 mixture of potassium fluoride and cesium fluoride in tetramethylene sulfone (sulfolane) as the solvent. google.com The reaction is conducted at 180 °C in the presence of a phase transfer catalyst, octadecyltrimethylammonium chloride. This approach leads to a good yield of the desired product, alongside a smaller amount of the fully fluorinated by-product, 2,4,5-trifluorobenzonitrile (B1209073). google.com The higher reactivity of the chlorine at the 4-position compared to the chlorine at the 2-position allows for the selective synthesis of this compound. google.com

| Reactant | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Yield of this compound |

| 2,4-dichloro-5-fluorobenzonitrile | Potassium Fluoride, Cesium Fluoride (9:1 mixture) | Tetramethylene sulfone (sulfolane) | Octadecyltrimethylammonium chloride | 180 °C | 2 hours | 53% |

This table presents specific data from a patented synthetic example. google.com

Multi-step Synthetic Sequences

In addition to direct halogen exchange on a pre-formed benzonitrile (B105546) ring, multi-step synthetic sequences are also employed. These routes often involve the construction of the benzonitrile functionality from other precursors or the manipulation of halogen substitution patterns through a series of reactions.

The synthesis of this compound is prominently achieved starting from a dichlorobenzonitrile precursor, specifically 2,4-dichloro-5-fluorobenzonitrile. This precursor already contains one of the desired fluorine atoms, simplifying the subsequent fluorination step.

The synthesis of the precursor, 2,4-dichloro-5-fluorobenzonitrile, can be accomplished through various methods. One such method starts from 2,4-dichloro-5-fluoro-benzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. ossila.com The acid chloride is then treated with ammonia (B1221849) to form the amide, which is subsequently dehydrated using a reagent like phosphorus oxychloride to yield 2,4-dichloro-5-fluorobenzonitrile. ossila.com This intermediate is then subjected to selective fluorination as described in the previous sections to yield the final product.

Another patent describes a process where 2,4-dichloro-5-fluorobenzonitrile is reacted with an alkali metal fluoride in the presence of a quaternary ammonium (B1175870) compound as a catalyst to produce chlorofluorobenzonitriles. science.gov

Synthesis of Structural Analogs and Related Fluorinated Benzonitriles as Precursors

The creation of compounds structurally similar to this compound is fundamental to accessing a diverse range of molecules with potential therapeutic applications. These analogs often serve as precursors, undergoing further chemical transformations to yield the final target compound. The following sections detail the key synthetic strategies for these important intermediates.

Diazotization and Cyanation Reactions for Benzonitrile Formation

A cornerstone in the synthesis of benzonitriles from aromatic amines is the Sandmeyer reaction. wikipedia.orgbyjus.commasterorganicchemistry.com This two-step process begins with the diazotization of a primary aryl amine, which involves its reaction with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid to form a highly reactive diazonium salt. byjus.comnumberanalytics.com This intermediate is then subjected to cyanation, where the diazonium group is displaced by a cyanide nucleophile, often introduced as a copper(I) cyanide salt, to yield the corresponding benzonitrile. wikipedia.orgmasterorganicchemistry.com

The Sandmeyer reaction is a versatile and widely used method for introducing a cyano group onto an aromatic ring. wikipedia.orgbyjus.com It has been instrumental in the synthesis of various pharmaceutical intermediates, including the antipsychotic drug Fluanxol and the anti-cancer agent neoamphimedine. wikipedia.orgbyjus.com The reaction mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This generates an aryl radical and nitrogen gas, followed by the transfer of the cyanide group from a copper(II) species to the aryl radical to form the benzonitrile product and regenerate the copper(I) catalyst. wikipedia.org

Modern variations of the Sandmeyer reaction have explored the use of alternative copper sources and its application in the synthesis of complex molecules. numberanalytics.com For instance, a method for the cyanation of stable arenediazonium salts has been developed using polymer-supported cyanide, which offers advantages such as higher yields, shorter reaction times, and simpler workup procedures. researchgate.net

| Reaction | Description | Key Reagents | Significance |

| Diazotization | Conversion of a primary aryl amine to an aryl diazonium salt. | Primary aryl amine, Sodium nitrite, Strong acid (e.g., HCl, H₂SO₄) | Formation of a highly reactive intermediate for subsequent substitution. byjus.comnumberanalytics.com |

| Cyanation (Sandmeyer) | Substitution of the diazonium group with a cyanide group. | Aryl diazonium salt, Copper(I) cyanide (CuCN) | A versatile method for synthesizing benzonitriles. wikipedia.orgmasterorganicchemistry.com |

Selective Fluorination and Chlorination in Aromatic Systems

The introduction of fluorine and chlorine atoms into aromatic rings is a critical step in the synthesis of halogenated benzonitriles. Selective halogenation allows for precise control over the substitution pattern, which is crucial for the desired properties of the final compound.

One method for preparing this compound involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with a fluoride source like potassium fluoride in a dipolar aprotic solvent at elevated temperatures. google.com This process can be facilitated by a phase transfer catalyst. google.com The reaction can yield a mixture of products, including the desired this compound and 2,4,5-trifluorobenzonitrile. google.com

Electrochemical methods also offer a pathway for selective fluorination. Anodic fluorination of S-alkyl benzothioates and their derivatives has been shown to produce α-fluorinated products. beilstein-journals.org This technique has been applied to cyclic benzothioates, where fluorination occurs preferentially at the benzylic position. beilstein-journals.org

The reactivity of halogens in radical halogenation varies, with fluorine being highly reactive and often difficult to control, while bromine is more selective. youtube.com For electrophilic fluorination, reagents other than elemental fluorine are often used due to safety concerns. youtube.com

| Starting Material | Reagents | Product(s) | Yield |

| 2,4-dichloro-5-fluorobenzonitrile | Potassium fluoride, Sulfolane | This compound, 2,4,5-trifluorobenzonitrile | 53% (this compound), 18% (2,4,5-trifluorobenzonitrile) google.com |

| 3,4-dichlorobenzonitrile | Potassium fluoride, Cyclohexane/Water | 3-chloro-4-fluorobenzonitrile, 3,4-Difluorobenzonitrile | 85% (3,4-Difluorobenzonitrile) chemicalbook.com |

Catalytic Approaches in Halogenated Benzonitrile Synthesis

Catalytic methods play a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of halogenated benzonitriles, transition-metal catalysis has proven to be particularly valuable.

Transition-metal catalyzed carbonylation reactions provide a means to introduce a carbonyl group, which can be a precursor to the nitrile functionality. nih.govgoogle.com While carbon monoxide is relatively inert, transition metals can activate it for reaction. nih.gov Historically, stoichiometric amounts of metals like chromium and iron were used, but recent advancements have led to the development of catalytic processes, primarily involving rhodium catalysts. nih.gov These reactions can be employed in the synthesis of various cyclic compounds. acs.org

Palladium-catalyzed hydrogenation is a widely used method for the reduction of aromatic rings. rsc.orgrsc.orgnih.gov Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium on other supports like nickel oxide (Pd/NiO) or alumina (B75360) (Pd/γ-Al2O3), are often employed due to their ease of separation and reusability. rsc.orgrsc.orgnih.gov These catalysts can effectively hydrogenate a variety of substituted aromatic compounds to their corresponding saturated cyclic derivatives under mild conditions. rsc.orgnih.gov The choice of catalyst and reaction conditions can influence the chemoselectivity of the hydrogenation, allowing for the reduction of specific functional groups while leaving others intact. jst.go.jp

| Catalyst | Support | Substrate Type | Product Type | Key Features |

| Palladium | Nickel Oxide (NiO) | Substituted aromatic compounds | Cyclohexane and cyclohexanol (B46403) derivatives | High activity and selectivity, reusable. rsc.orgrsc.org |

| Palladium | Alumina (γ-Al2O3) | Polycyclic aromatic hydrocarbons | Saturated polycyclic hydrocarbons | Effective under mild conditions. nih.gov |

| Palladium | DIAION CR11 (Chelate resin) | α,β-Unsaturated anilides | Chemoselective hydrogenation | Weakened catalyst activity allows for selective reductions. jst.go.jp |

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many pharmaceuticals. rsc.org The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides or triflates with amines in the presence of a palladium catalyst, a ligand, and a base to form a new C-N bond. beilstein-journals.orgyoutube.com This methodology has been successfully applied to the synthesis of various N-substituted azaindoles. beilstein-journals.org The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. beilstein-journals.org These reactions have become a cornerstone in medicinal chemistry and pharmaceutical development. rsc.org

Advanced Synthetic Techniques Applied to Fluorinated Benzonitriles

Modern synthetic chemistry has seen the advent of advanced technologies that offer significant advantages over traditional batch processing. In the context of producing fluorinated benzonitriles, including this compound, techniques such as continuous flow chemistry and microwave-assisted synthesis have emerged as powerful tools to enhance efficiency, safety, and scalability. These methods provide precise control over reaction parameters, leading to improved yields and purity of the final products.

Continuous Flow Chemistry in Benzonitrile Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This methodology offers numerous benefits over conventional batch methods, making it particularly suitable for the synthesis of specialized chemicals like fluorinated benzonitriles. ajinomoto.comyoutube.com

One of the primary advantages of continuous flow systems is the superior control over reaction conditions. youtube.com The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, enabling precise temperature management, which is crucial for controlling exothermic reactions and preventing the formation of byproducts. youtube.com Stoichiometry can be accurately controlled by adjusting the flow rates of the reactant streams. youtube.com This level of control leads to higher yields, improved product quality, and reproducible results. ajinomoto.com

Safety is another significant benefit, especially when dealing with hazardous reagents or intermediates that can be part of the synthesis of complex molecules. ajinomoto.com The small reaction volumes at any given time minimize the risks associated with potential runaway reactions. ajinomoto.com This technology also enables the use of chemistries that might be considered too dangerous to perform on a large scale in a batch reactor. ajinomoto.com

The scalability of continuous flow processes is a key feature for industrial applications. ajinomoto.com Scaling up production from laboratory to manufacturing levels is achieved by running the system for longer periods or by "scaling out," which involves using multiple reactors in parallel. This avoids the often-complex and non-linear challenges of scaling up batch reactors. youtube.com Furthermore, flow chemistry can be integrated with in-line analysis techniques for real-time monitoring and process optimization. rsc.org The synthesis of active pharmaceutical ingredients has been shown to benefit from this approach, allowing for the telescoping of multiple reaction steps without the need for isolating intermediates. nih.govnih.gov For instance, fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing is often used in these systems due to its chemical resistance. nih.govnih.gov

While specific examples detailing the continuous flow synthesis of this compound are not prevalent in the literature, the principles have been successfully applied to the synthesis of other fluorinated compounds and active pharmaceutical ingredients. nih.govorganic-chemistry.orgnih.gov For example, a continuous-flow protocol for light-induced benzylic fluorinations has been developed, showcasing the precise control and scalability of this technique for introducing fluorine into organic molecules. organic-chemistry.orgnih.gov

| Automation and Integration | Can be coupled with real-time analysis for process optimization and control. | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a widely adopted technique in organic chemistry for its ability to dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. youtube.com This method utilizes microwave energy to directly heat the reactants and solvent, leading to rapid and uniform heating throughout the reaction mixture. youtube.com

The primary advantage of microwave chemistry is the significant reduction in reaction time, which can lead to higher throughput and efficiency. youtube.com This rapid heating can also lead to increased product yields and improved purity by minimizing the formation of side products that may occur during prolonged reaction times under conventional heating. organic-chemistry.org

Microwave-assisted protocols have been successfully employed in the synthesis of a wide range of heterocyclic compounds, including those derived from fluorinated precursors. For example, the synthesis of 2-alkylthio-4-aminoquinazolines has been achieved through the microwave-assisted cyclization of o-fluorobenzonitriles. nih.gov This demonstrates the applicability of this technology in transformations involving fluorinated benzonitrile scaffolds.

Furthermore, microwave synthesis often allows for reactions to be conducted under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. sioc-journal.cn Reactions can be performed by mixing the reactants on a solid support, such as alumina or silica, which can also enhance the absorption of microwave radiation. youtube.com

While a specific protocol for the synthesis of this compound using microwave irradiation is not explicitly detailed, the successful application of this technology to similar fluorinated aromatic compounds suggests its potential utility. nih.govnih.gov The method has been shown to be effective for various reaction types, including nucleophilic aromatic substitution (SNAr) reactions, which are relevant to the synthesis of substituted benzonitriles. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Heating Mechanism | Conduction and convection (outside-in) | Direct dielectric heating (inside-out) | youtube.com |

| Reaction Time | Hours to days | Minutes to hours | youtube.comorganic-chemistry.org |

| Temperature Control | Slower response, potential for thermal gradients | Rapid and uniform heating | youtube.com |

| Yields and Purity | Variable, can be affected by long reaction times | Often higher yields and improved purity | organic-chemistry.org |

| Solvent Use | Typically requires a solvent | Can often be performed solvent-free | youtube.comsioc-journal.cn |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4,5 Difluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, allowing for the introduction of a wide array of functional groups onto an aromatic ring. In the case of 2-chloro-4,5-difluorobenzonitrile, the presence of multiple electron-withdrawing substituents makes the aromatic ring particularly susceptible to this type of reaction.

Role of Halogen Substituents in Electrophilicity

The reactivity of an aromatic ring in SNAr reactions is critically dependent on its electronic properties. The presence of electron-withdrawing groups is essential to decrease the electron density of the ring, thereby making it more electrophilic and amenable to attack by a nucleophile. libretexts.org In this compound, the nitrile group (-CN) and the three halogen atoms (one chlorine and two fluorine) all serve as strong electron-withdrawing groups.

Reaction with Various Nucleophiles for Functionalization

The activated nature of this compound allows it to react with a diverse range of nucleophiles, leading to the formation of various functionalized derivatives. These reactions are typically carried out in the presence of a base and a suitable solvent. The chlorine atom at the 2-position is the most common leaving group in these reactions.

For instance, reaction with amines can lead to the formation of substituted anilines, which are important precursors for many biologically active compounds. Similarly, reaction with alkoxides or phenoxides can be used to synthesize aryl ethers. Thiolates can also be employed as nucleophiles to generate thioethers. These derivatization strategies are widely used in the synthesis of pharmaceuticals and agrochemicals. For example, the reaction of similarly activated dihalogenated molecules like 2,3-dichloroquinoxaline (B139996) with different nucleophiles is a key step in the synthesis of novel pharmaceutical building blocks. nih.gov

Hydrolysis of Nitrile Group to Carboxylic Acid Derivatives

The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid functionality. This transformation is a fundamental process in organic synthesis, providing access to a wide range of benzoic acid derivatives.

Acidic Aqueous Medium Hydrolysis

Hydrolysis of the nitrile group can be achieved under either acidic or alkaline conditions. In an acidic aqueous medium, the reaction is typically carried out by heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid. patsnap.com The reaction proceeds through the initial protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by a water molecule. A series of proton transfer and tautomerization steps then leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.

A patent describing the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile outlines a process where the nitrile is hydrolyzed under acidic conditions to yield the desired benzoic acid. patsnap.com

Formation of Benzoic Acid Derivatives

The hydrolysis of this compound yields 2-chloro-4,5-difluorobenzoic acid. nih.gov This benzoic acid derivative is a valuable intermediate in its own right, serving as a precursor for the synthesis of various esters, amides, and other carboxylic acid derivatives. For example, it can be converted to the corresponding acyl chloride, 2-chloro-4,5-difluorobenzoyl chloride, by reaction with a chlorinating agent such as thionyl chloride. prepchem.com This acyl chloride is a highly reactive species that can be used to introduce the 2-chloro-4,5-difluorobenzoyl moiety into a wide range of molecules.

The resulting benzoic acid and its derivatives are important building blocks for the synthesis of pharmaceuticals, particularly quinolonecarboxylic acid derivatives, which are a class of antibacterial agents. google.com

Nitration and Reduction Pathways

The aromatic ring of this compound can also be subjected to electrophilic aromatic substitution reactions, such as nitration, although the presence of multiple deactivating groups makes these reactions more challenging than for an unsubstituted benzene (B151609) ring.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. google.compatsnap.com The regioselectivity of the reaction is governed by the directing effects of the existing substituents. The reduction of the nitrile group, on the other hand, provides a route to benzylamine (B48309) derivatives. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. A patent for the preparation of fluorobenzyl derivatives describes the reduction of various fluorinated benzonitriles to their corresponding benzylamines. google.com

The nitration of related compounds, such as fluorobenzene, has been studied in detail. google.com The conditions for these reactions, including temperature and the ratio of acids, are crucial for achieving good yields and selectivity. researchgate.net

Selective Nitration of the Aromatic Ring

The introduction of a nitro (-NO₂) group onto the aromatic ring of this compound is a key step in the synthesis of various pharmaceutical intermediates. Due to the deactivating effect of the existing substituents, this electrophilic aromatic substitution requires strong nitrating conditions, typically a mixture of fuming nitric acid and sulfuric acid.

The regioselectivity of the reaction is governed by the directing effects of the substituents. The nitrile group is a meta-director, while the halogens are ortho-, para-directors. In this specific substitution pattern, the nitration occurs preferentially at the C-6 position, which is ortho to the chlorine atom and meta to the nitrile group, yielding 2-Chloro-4,5-difluoro-6-nitrobenzonitrile. This selectivity is crucial for the subsequent synthesis of heterocyclic systems where the nitro group's position is critical. A similar compound, 2-Chloro-4-fluoro-5-nitrobenzonitrile, is commercially available, indicating the feasibility of selective nitration on related scaffolds. sigmaaldrich.comsigmaaldrich.com The synthesis of 8-nitrofluoroquinolones often relies on precursors derived from such nitration reactions. mdpi.comresearchgate.net

Catalytic Hydrogenation for Amino Derivative Formation

The nitro-substituted derivatives of this compound can be readily converted to their corresponding amino derivatives through catalytic hydrogenation. This reduction is a fundamental transformation for introducing a nucleophilic amino group, which serves as a handle for further molecular elaboration.

The process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a suitable solvent like methanol (B129727) or ethanol. The reaction proceeds under mild conditions and generally provides high yields of the desired aniline (B41778) derivative. For instance, 2-Chloro-4,5-difluoro-6-nitrobenzonitrile would be reduced to 6-amino-2-chloro-4,5-difluorobenzonitrile. This amino derivative is a pivotal intermediate for building more complex molecular architectures, including various heterocyclic compounds used in medicinal chemistry.

Formation of Heterocyclic Scaffolds Utilizing this compound

The unique substitution pattern of this compound and its derivatives makes it an important starting material for the synthesis of a variety of heterocyclic structures with significant biological activities.

Synthesis of Antibacterial Quinolone Carboxylic Acid Derivatives

This compound is a valuable precursor for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. mdpi.comresearchgate.net The general synthetic strategy involves converting the benzonitrile (B105546) into a key intermediate that can undergo cyclization to form the quinolone core.

A representative synthesis begins with a related precursor, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, which is converted to its acid chloride. mdpi.com This acid chloride then reacts with ethyl 3-(N,N-dimethylamino)acrylate to form an enamino ketone intermediate. mdpi.com Subsequent reaction with an amine, such as cyclopropylamine, followed by base-catalyzed intramolecular cyclization, yields the ethyl ester of the quinolone carboxylic acid. mdpi.com The final step is the hydrolysis of the ester to the corresponding carboxylic acid, a crucial functional group for the antibacterial activity of quinolones. scispace.comorientjchem.org In this sequence, the 2-chloro and 4-fluoro substituents from the starting material become the C-7 and C-6 substituents in the final quinolone product, respectively. The C-7 position is a common site for modification to modulate the antibacterial spectrum and potency. researchgate.netorientjchem.org

A typical reaction scheme is outlined below:

Activation: Conversion of the benzoic acid derivative to a more reactive species like an acid chloride. mdpi.com

Condensation: Reaction with an acrylate (B77674) derivative to build the carbon framework. mdpi.com

Cyclization: Introduction of the N-1 substituent (e.g., cyclopropylamine) and subsequent ring closure to form the quinolone heterocycle. mdpi.com

Hydrolysis: Conversion of the ethyl ester to the final quinolone carboxylic acid. scispace.com

Preparation of Amidino Ureas with Antimalarial Activity

The amino derivatives obtained from the catalytic hydrogenation of nitrated this compound are key building blocks for potential antimalarial agents. Urea (B33335) derivatives, in particular, have been explored for their antimalarial properties. nih.govnih.gov

The synthesis of amidino ureas can be envisioned starting from the 6-amino-2-chloro-4,5-difluorobenzonitrile intermediate. The synthetic approach would involve:

Urea Formation: The aniline derivative is reacted with an isocyanate to form a substituted urea. For example, reaction with an aryl isocyanate (Ar-N=C=O) would yield an N-aryl-N'-(cyano-difluoro-chlorophenyl)urea. The synthesis of urea intermediates from anilines and isocyanates is a well-established method. nih.gov

Amidine Formation: The benzonitrile group can then be converted to an amidine. This transformation typically proceeds by first converting the nitrile to an imidate ester, followed by reaction with an amine.

This strategy allows for the introduction of diverse substituents on the urea nitrogen and the amidine group, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Development of Antifolate Compounds and Thymidylate Synthase Inhibitors

Antifolates are a class of drugs that interfere with the action of folic acid and are used in cancer chemotherapy. nih.gov Thymidylate synthase (TS) is a key enzyme in DNA synthesis and a major target for antifolate drugs. nih.govnih.gov The substituted aniline derived from this compound can serve as a precursor for novel antifolate agents.

Many potent TS inhibitors feature a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov The synthesis of such compounds often involves the construction of the pyrimidine (B1678525) ring onto a substituted pyrrole (B145914). The 6-amino-2-chloro-4,5-difluorobenzonitrile could be elaborated into a suitable pyrrole intermediate, which is then cyclized to form the desired heterocyclic core. The fluorine atoms on the benzene ring can enhance binding to the target enzyme through favorable hydrophobic and electronic interactions, a strategy employed in the design of other enzyme inhibitors.

Formation of Indoline (B122111) and Aniline Derivatives

As established in section 3.3.2, aniline derivatives are directly synthesized via the hydrogenation of the corresponding nitro compounds. These anilines are not only intermediates for the heterocycles mentioned above but are also valuable in their own right.

Furthermore, these anilines can be converted into indoline derivatives. Indolines are important structural motifs in many pharmaceuticals and natural products. openmedicinalchemistryjournal.com A common method for indoline synthesis is the palladium-catalyzed intramolecular C-H amination of N-protected phenethylamine (B48288) derivatives. organic-chemistry.org The synthetic sequence would involve:

Side Chain Elaboration: The aniline derivative (e.g., 6-amino-2-chloro-4,5-difluorobenzonitrile) is modified to introduce a two-carbon side chain at the amino group, for example, through reductive amination or alkylation, to form a phenethylamine-like structure.

Intramolecular Cyclization: The resulting N-substituted aniline undergoes an intramolecular cyclization reaction, often catalyzed by a transition metal like palladium, to form the five-membered indoline ring. organic-chemistry.org

This approach allows for the synthesis of highly substituted indolines, where the electronic properties can be fine-tuned by the chloro and fluoro substituents originating from the starting material. organic-chemistry.org

Derivatization to DNA Polymerase Theta Inhibitors

DNA Polymerase Theta (Polθ) is a crucial enzyme in a DNA repair pathway known as microhomology-mediated end joining (MMEJ). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, cancer cells become heavily reliant on Polθ for survival. This makes Polθ an attractive target for anticancer therapies. The development of small molecule inhibitors of Polθ is an active area of research.

While direct synthesis of DNA Polymerase Theta inhibitors from this compound is not extensively documented in publicly available literature, the structural motifs present in known Polθ inhibitors suggest that this benzonitrile derivative is a plausible starting material. The core of many advanced inhibitor scaffolds often includes a substituted aromatic ring.

The synthetic utility of this compound in this context would likely involve the strategic modification of its functional groups. The chlorine atom, activated by the electron-withdrawing nitrile and fluoro groups, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various side chains, which are critical for binding to the target enzyme. For instance, reaction with amines, alcohols, or thiols can introduce moieties that can form key interactions within the Polθ active site.

Furthermore, the nitrile group can be elaborated into other functional groups such as amides, carboxylic acids, or tetrazoles, which are commonly found in drug molecules and can act as important hydrogen bond donors or acceptors. This versatility makes this compound a potentially valuable, though not yet widely reported, precursor in the synthesis of novel Polθ inhibitors.

Investigation as HIF-2α Inhibitors

Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). In certain cancers, such as clear cell renal cell carcinoma, HIF-2α is constitutively active and drives tumor growth and proliferation. Consequently, inhibiting HIF-2α has emerged as a promising therapeutic strategy.

The development of HIF-2α inhibitors has led to the discovery of potent small molecules that disrupt the protein-protein interaction between HIF-2α and its binding partner, ARNT. A number of these inhibitors feature a substituted aromatic core. Although specific examples detailing the use of this compound in the synthesis of HIF-2α inhibitors are not prevalent in the literature, its chemical functionalities make it a relevant building block for such endeavors.

The synthetic strategy towards HIF-2α inhibitors could involve the displacement of the chloride in this compound with a phenolic moiety, a common structural element in known inhibitors. The difluoro substitution pattern on the benzonitrile ring can also be advantageous for modulating the pharmacokinetic properties of the final compound, such as metabolic stability and membrane permeability. The nitrile group itself can be a key pharmacophoric element or a synthetic handle for further derivatization to optimize binding affinity and selectivity for HIF-2α.

Exploration of this compound as a Multireactive Building Block

The utility of this compound as a versatile building block in organic synthesis stems from the distinct reactivity of its functional groups. The presence of three halogen atoms and a nitrile group on the aromatic ring provides multiple sites for chemical modification.

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. This reactivity is enhanced by the presence of the electron-withdrawing nitrile and fluoro groups. A patent for the preparation of this compound describes its synthesis from 2,4-dichloro-5-fluorobenzonitrile (B139205), highlighting the selective replacement of the chlorine at the 4-position, which suggests a nuanced reactivity profile for the different halogen substituents on the ring. google.com This allows for the regioselective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to construct more complex molecular architectures.

The nitrile group is another key reactive site. It can undergo a variety of transformations, including:

Hydrolysis: Conversion to a carboxylic acid, which can then be used in amide bond formation or other derivatizations.

Reduction: Transformation into a primary amine, providing a point for further functionalization.

Cycloaddition: Reaction with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

This multi-faceted reactivity makes this compound a valuable and adaptable starting material for the synthesis of a diverse array of chemical compounds, including but not limited to, agrochemicals, materials, and pharmaceuticals.

Spectroscopic Characterization Methodologies for 2 Chloro 4,5 Difluorobenzonitrile and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular structure of 2-Chloro-4,5-difluorobenzonitrile by examining the vibrations of its chemical bonds. The primary techniques used for this purpose are Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond types. For aromatic nitriles like this compound, characteristic vibrational bands are expected.

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring usually produce a series of bands in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 1250-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

In the FT-Raman spectrum of this compound, the C≡N stretching vibration is also expected to be a prominent feature. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong Raman signals. Analysis of similar compounds, such as 2,4-dichlorobenzonitrile, has shown that FT-Raman is effective in identifying the various vibrational modes of the molecule. patsnap.com

Normal Coordinate Analysis (NCA) for Vibrational Assignments

Normal Coordinate Analysis (NCA) is a computational method used to assign the observed vibrational frequencies from FTIR and FT-Raman spectra to specific molecular motions. This analysis involves creating a theoretical model of the molecule's force field and calculating the expected vibrational frequencies. These calculated frequencies are then compared with the experimental data to make definitive assignments.

Studies on various substituted benzonitriles have demonstrated the utility of NCA in understanding their vibrational spectra. google.combldpharm.com For this compound, NCA would be crucial for untangling the complex vibrational modes arising from the interactions between the benzene ring, the nitrile group, and the halogen substituents. The analysis would involve defining a set of internal coordinates (bond stretches, angle bends, and torsions) and a corresponding force field. The transferability of force constants from structurally similar molecules is a common practice in such analyses to achieve reliable results. google.combldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Studies for Proton Environments

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment. In this compound, there are two aromatic protons. Their chemical shifts would be expected in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.

The exact chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrile groups. Furthermore, spin-spin coupling between the protons and with the fluorine atoms would lead to splitting of the signals, providing valuable information about their relative positions on the benzene ring. Due to the lack of specific experimental data for this compound, the exact coupling patterns cannot be detailed here.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by the attached atoms and their position within the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 110-125 ppm. The aromatic carbons will resonate in the region of 120-170 ppm. The carbons directly bonded to the electronegative fluorine and chlorine atoms will experience a downfield shift.

Due to the absence of publicly available experimental ¹³C NMR data for this compound, a detailed assignment of chemical shifts is not possible. However, based on data for related compounds, a general prediction can be made. For example, in similar fluorinated and chlorinated aromatic compounds, the carbons bonded to fluorine exhibit large one-bond C-F coupling constants, which can be a useful diagnostic tool.

¹⁹F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is an indispensable tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts and coupling constants in ¹⁹F NMR provide a direct probe into the electronic environment of the fluorine atoms within a molecule.

In the case of this compound, the two fluorine atoms are in distinct chemical environments, leading to separate signals in the ¹⁹F NMR spectrum. The positions of these signals (chemical shifts) are influenced by the electron-withdrawing effects of the nitrile group and the chlorine atom, as well as their positions on the aromatic ring. Furthermore, the fluorine atoms will exhibit coupling to each other (JF-F coupling) and to the adjacent aromatic protons (JH-F coupling), providing valuable information for structural assignment.

While specific experimental ¹⁹F NMR data for this compound is not widely published in publicly available literature, a European patent for its synthesis confirms that the structure was elucidated using spectroscopic methods, and the NMR spectra were reproducible by simulation. google.com This implies that detailed NMR studies, including ¹⁹F NMR, were conducted to verify the final product. The analysis of related fluorinated aromatic compounds by ¹⁹F NMR is a well-established practice, with extensive databases of chemical shifts and coupling constants available to aid in the interpretation of spectra. sepscience.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is employed for determining the molecular weight of a compound, elucidating its structure through fragmentation analysis, and quantifying its presence in a sample.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio with very high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for identifying the components of a mixture and assessing the purity of a compound.

In the synthesis of this compound, GC analysis is used to monitor the progress of the reaction, ensuring the consumption of the starting materials and the formation of the desired product. google.com The coupling of GC to a mass spectrometer allows for the definitive identification of the peak corresponding to this compound based on its characteristic mass spectrum. The mass spectrum will show the molecular ion peak and a specific fragmentation pattern that serves as a chemical fingerprint. The relative area of the GC peak for the compound provides a quantitative measure of its purity. The development of a robust GC-MS method, including the choice of an appropriate GC column and temperature program, is crucial for achieving good separation and accurate quantification. The use of an internal standard can further enhance the accuracy and precision of the purity assessment.

Other Spectroscopic Investigations

Beyond NMR and mass spectrometry, other spectroscopic techniques can provide complementary information about the electronic structure and properties of this compound.

Photoacoustic Spectroscopy for Electronic Transitions

Photoacoustic Spectroscopy (PAS) is a technique that measures the absorption of electromagnetic radiation by a sample through the detection of sound waves generated by the photoacoustic effect. When a molecule absorbs light, it gets excited to a higher energy state. The subsequent non-radiative de-excitation process generates heat, causing a localized expansion of the surrounding medium, which in turn creates a pressure wave or sound that can be detected by a sensitive microphone.

This technique is particularly useful for analyzing samples that are difficult to study with conventional absorption spectroscopy, such as opaque or highly scattering materials. For this compound, PAS could be employed to study its electronic transitions in the UV-visible region. The absorption of UV light by the aromatic system would lead to the generation of a photoacoustic signal, providing information about the electronic energy levels of the molecule. While no specific studies on the photoacoustic spectroscopy of this compound have been found in the searched literature, the technique has been applied to study various aromatic compounds, offering insights into their photophysical properties.

Theoretical and Computational Studies of 2 Chloro 4,5 Difluorobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. acs.orgnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function, simplifying the calculations. nih.gov Functionals like B3LYP are commonly used hybrids that incorporate principles from both Hartree-Fock theory and DFT. mdpi.comnjit.edu

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. mdpi.com For 2-Chloro-4,5-difluorobenzonitrile, this process would determine the most stable three-dimensional structure. Using a DFT method such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is located.

The optimization would yield key structural parameters, including the lengths of the bonds (C-C, C-H, C-Cl, C-F, and C≡N) and the angles between them. It would also confirm the planarity of the benzonitrile (B105546) ring system. While specific values from dedicated studies on this compound are not available in published literature, the expected output of such a calculation is detailed in the table below.

Table 1: Illustrative Output of a Geometry Optimization Calculation This table describes the parameters that would be determined through a DFT geometry optimization of this compound. Specific values are dependent on the chosen computational method and basis set and are not available in published literature.

| Parameter Type | Examples of Specific Parameters | Description |

| Bond Lengths (Å) | C-Cl, C-F, C-C (aromatic), C≡N | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles (°) | ∠(Cl-C2-C1), ∠(F-C4-C5), ∠(C1-C6-C≡N) | The angle formed between three connected atoms. |

| Dihedral Angles (°) | ∠(C6-C1-C2-C3), ∠(F-C5-C4-C3) | The torsional angle between four atoms, defining the planarity of the ring. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A DFT calculation can determine the energies of these orbitals.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. It is a key factor in determining the electronic absorption properties of the compound. nih.gov

For this compound, the electron-withdrawing nature of the chlorine, fluorine, and nitrile groups would be expected to significantly influence the energies of the frontier orbitals. Analysis of the orbital distributions would show how the electron density is spread across the molecule in these key orbitals.

Table 2: Significance of Frontier Molecular Orbitals

| Orbital / Parameter | Description | Implication for Chemical Reactivity |

| HOMO Energy | Energy of the highest molecular orbital containing electrons. | Indicates the molecule's capacity to act as an electron donor. |

| LUMO Energy | Energy of the lowest molecular orbital without electrons. | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO (ELUMO - EHOMO). | A smaller gap correlates with higher polarizability and greater chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution from the molecule's electrons and nuclei, providing a guide to its electrophilic and nucleophilic sites. An MEP map is plotted onto the molecule's electron density surface.

The different colors on an MEP map indicate the electrostatic potential:

Red: Represents regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons.

Blue: Represents regions of most positive electrostatic potential, indicating sites for nucleophilic attack. These areas are typically electron-poor.

Green/Yellow: Represents regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons. Regions of positive potential (blue) would be expected near the hydrogen atom and influenced by the electron-withdrawing halogen and nitrile substituents on the aromatic ring.

Quantum Chemical Methodologies

Beyond DFT, other quantum chemical methods provide alternative frameworks for theoretical analysis, each with its own strengths and weaknesses.

The Hartree-Fock (HF) method is a foundational ab initio approach, meaning it is derived directly from theoretical principles without the use of empirical parameters. HF calculations solve the Schrödinger equation in an approximate manner by assuming that each electron moves in the average field of all other electrons, rather than accounting for instantaneous electron-electron correlation.

While computationally more demanding than semi-empirical methods and generally less accurate than modern DFT functionals for many applications, HF theory is a crucial starting point for more advanced, correlation-corrected methods. An HF calculation for this compound would provide a baseline for its geometry and electronic properties, which can be compared against results from DFT and other approaches.

Semi-empirical methods are derived from the Hartree-Fock formalism but are significantly faster due to extensive approximations and the inclusion of parameters derived from experimental data. Methods like Austin Model 1 (AM1) and Parametric Model 3 (PM3) simplify the complex integrals found in HF theory, particularly those related to electron-electron repulsion, by using parameters to fit experimental results like heats of formation. nextmol.comfishersci.se

These methods are well-suited for rapid calculations on large molecular systems. For this compound, AM1 and PM3 could be used to quickly estimate its geometric structure and heat of formation. However, their reliance on parameterization means their accuracy can be variable if the molecule being studied differs significantly from the compounds used in the parameterization dataset.

Table 3: Overview of Selected Computational Methods

| Method | Type | Key Characteristics | Common Application |

| DFT (e.g., B3LYP) | Density Functional Theory | Balances accuracy and computational cost; includes some electron correlation. | Geometry optimization, electronic properties (HOMO/LUMO), MEP. |

| Hartree-Fock (HF) | Ab Initio | Based on first principles; neglects electron correlation. | Provides a baseline wavefunction and energy; starting point for other methods. |

| AM1 / PM3 | Semi-Empirical | Very fast; uses parameters from experimental data to simplify calculations. | Rapid geometry estimates and heat of formation for large molecules. |

Thermodynamic Property Prediction

Zero-Point Energy and Enthalpy Calculations

Zero-point energy (ZPE) is the lowest possible energy that a quantum mechanical system may have, representing the energy of its ground state at absolute zero temperature. Enthalpy, a measure of the total energy of a thermodynamic system, can be calculated computationally, typically including corrections for ZPE and thermal energy.

While specific calculations for this compound are not found in the searched literature, studies on other substituted benzonitriles are common. For instance, Density Functional Theory (DFT) is a widely used method to calculate these properties. These calculations provide valuable information on the stability and reactivity of molecules. The computed enthalpy of formation for a related compound, 2-chlorobenzonitrile, is available in chemical databases.

Table 1: Theoretical Data for Related Benzonitrile Compounds

| Compound | Property | Value | Reference |

|---|---|---|---|

| 2-Chlorobenzonitrile | Enthalpy of Formation (Gas) | Data not available in search results |

Entropy and Free Energy Determination

Entropy is a measure of the randomness or disorder of a system, while Gibbs free energy combines enthalpy and entropy to predict the spontaneity of a process. Computational methods can predict the standard entropy and Gibbs free energy of a molecule based on its vibrational frequencies and other molecular properties.

As with enthalpy, specific published data for the entropy and free energy of this compound are scarce. Theoretical studies on substituted benzonitriles often involve these calculations to understand reaction mechanisms and equilibria. For example, the relative Gibbs free energies of different isomers or reaction intermediates can be compared to determine the most likely reaction pathways.

Acidity Constant (pKa) Predictions for Related Compounds

The acidity constant (pKa) is a quantitative measure of the strength of an acid in solution. While this compound itself is not typically considered an acid, related compounds where the nitrile group is hydrolyzed to a carboxylic acid, such as 2-Chloro-4,5-difluorobenzoic acid, have a distinct pKa. Computational models can predict pKa values, which is particularly useful for understanding the behavior of a compound in different pH environments.

For instance, the pKa of benzoic acid is a well-established value, and computational studies can explore how substituents on the benzene (B151609) ring, such as chloro and fluoro groups, affect the acidity of the carboxylic acid. The electron-withdrawing nature of halogens generally increases the acidity (lowers the pKa) of the benzoic acid.

Table 2: Mentioned Compounds in this Article

| Compound Name |

|---|

| This compound |

| 2-Chlorobenzonitrile |

| 2-Chloro-4,5-difluorobenzoic acid |

Applications of 2 Chloro 4,5 Difluorobenzonitrile and Its Derivatives in Advanced Materials and Life Sciences Research

Intermediate in Medicinal Chemistry Research

2-Chloro-4,5-difluorobenzonitrile is a significant intermediate in the field of medicinal chemistry. It functions as a precursor for the synthesis of molecules with potential therapeutic applications, most notably in the creation of novel antibacterial agents. google.com The reactivity of its chloro and fluoro substituents, combined with the nitrile group, provides multiple avenues for synthetic chemists to construct complex, biologically active compounds.

Synthesis of Antibacterial Agents

A primary application of this compound is its role as a key precursor in the synthesis of highly effective antibacterial agents, specifically those belonging to the quinolonecarboxylic acid class. google.com The synthetic pathway involves the hydrolysis of the nitrile group in this compound or the related 2,4,5-trifluorobenzonitrile (B1209073) to their corresponding benzoic acid forms. google.com

These fluorinated benzoic acids are crucial starting materials for building the quinolone core structure, which is central to the activity of many antibiotics. google.comgoogle.com The process for preparing this compound itself involves a halogen exchange reaction where 2,4-dichloro-5-fluorobenzonitrile (B139205) is reacted with a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride, in a dipolar aprotic solvent. google.com This reaction selectively replaces the chlorine atom at the 4-position with fluorine, yielding the target compound with high selectivity. google.com

| Starting Material | Intermediate | Final Precursor | Application |

|---|---|---|---|

| 2,4-dichloro-5-fluorobenzonitrile | This compound | 2,4,5-Trifluorobenzoic acid | Synthesis of quinolonecarboxylic acid antibacterials google.comgoogle.com |

| 2,4,5-trifluorobenzonitrile (by-product) |

Precursor for Antimalarial Compounds

While various nitrogen-containing heterocyclic compounds, such as those based on quinoline (B57606) and benzimidazole (B57391) scaffolds, are actively investigated for their antimalarial properties, research explicitly identifying this compound as a direct precursor for antimalarial compounds is not prominent in the reviewed literature. nih.govnih.govresearchgate.net The development of new antimalarials often focuses on structures like ferrocene-chloroquine analogues and benzimidazole acrylonitriles to combat drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net

Development of Antifolate Compounds

Antifolates are a class of drugs that interfere with the action of folic acid, a critical vitamin in the synthesis of DNA and other cellular components. Although this is an important area of drug development, a direct synthetic link or role for this compound in the development of antifolate compounds was not identified in the surveyed scientific literature.

Scaffolds for DNA Polymerase Theta Inhibitors

DNA Polymerase Theta (POLθ) is recognized as a promising target in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways. nih.gov Inhibition of POLθ presents a synthetic lethal strategy for treating these cancers. nih.govnih.gov Research into small molecule inhibitors has identified compounds like the antibiotic Novobiocin, which targets the ATPase domain of POLθ. nih.gov However, the use of this compound as a scaffold or intermediate in the synthesis of DNA Polymerase Theta inhibitors is not documented in the available research. nih.govnih.gov

Investigation as HIF-2α Inhibitors

Hypoxia-inducible factor-2α (HIF-2α) is a key transcription factor implicated in the progression of several cancers, making it an important therapeutic target. nih.gov Small molecule inhibitors have been developed that bind to a pocket in the HIF-2α protein, disrupting its function. nih.govnih.gov A leading clinical candidate in this class is Belzutifan (PT2385), which has the chemical name (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile. nih.govresearchgate.net

This highlights the importance of the substituted benzonitrile (B105546) moiety as a core structural element for potent HIF-2α antagonism. nih.govresearchgate.net While Belzutifan is a complex derivative and not directly synthesized from this compound, its structure underscores the utility of fluorinated benzonitriles in designing selective HIF-2α inhibitors. nih.govresearchgate.net The research demonstrates that this class of compounds can effectively antagonize HIF-2α, leading to the identification of clinical candidates for cancer treatment. nih.gov

Role in Agrochemical Research

Fluorine-containing compounds play a significant role in modern agrochemicals, including fungicides, herbicides, and insecticides. The inclusion of fluorine atoms can enhance the efficacy, metabolic stability, and other physicochemical properties of the active ingredients. Structurally related compounds, such as chlorinated and fluorinated benzonitriles and their derivatives, are known intermediates in the synthesis of agrochemicals. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid, which shares a similar substitution pattern, is derived from 2-chloro-4-fluoro-5-nitrobenzotrichloride and is a precursor for various agrochemical products. google.com While a direct application of this compound in a commercial agrochemical was not found in the reviewed literature, its structural motifs are common in this sector, suggesting its potential as a building block for developing new active ingredients.

Intermediate for Herbicidal Compounds (e.g., Diphenyl Ethers)

This compound serves as a key precursor in the synthesis of diphenyl ether herbicides. These herbicides are known for their effectiveness in controlling a broad spectrum of weeds. The synthesis process often involves the nucleophilic substitution of the chlorine atom in this compound with a substituted phenoxide. The resulting diphenyl ether moiety is a crucial pharmacophore responsible for the herbicidal activity.

One notable example is the synthesis of herbicides like fomesafen. Although not directly synthesized from this compound, the structural motif of a chlorinated and fluorinated phenyl ring connected to another aromatic ring via an ether linkage is characteristic of this class of herbicides. Fomesafen and the related compound nitrofluorfen, both diphenyl ether herbicides, act by inhibiting protoporphyrinogen (B1215707) oxidase, a key enzyme in chlorophyll (B73375) biosynthesis, leading to phytotoxicity in susceptible plants. nih.gov The synthesis of such complex molecules relies on the availability of versatile building blocks like this compound.

Synthesis of Insecticides

The structural framework of this compound is also integral to the development of novel insecticides. The presence of the cyano group and halogen atoms allows for a variety of chemical transformations to produce insecticidally active molecules.

Recent research has focused on the synthesis of new oxopropylthiourea derivatives containing a fluorophenyl group, which have shown potential as insect growth regulators. nih.gov While this specific study does not start from this compound, it highlights the importance of the fluorinated benzonitrile scaffold in creating compounds that can disrupt the life cycle of insects like the cotton leafworm (Spodoptera littoralis). nih.gov The general synthetic strategy for related insecticides can involve the reaction of the nitrile group or the substitution of the chlorine atom to build more complex and potent insecticidal agents. For instance, anthranilic diamide (B1670390) insecticides, a significant class of modern pesticides, can be synthesized from precursors that share structural similarities with derivatives of this compound. mdpi.com

Contributions to Materials Science Research

The applications of this compound extend beyond the life sciences into the realm of materials science, where its unique electronic and structural properties are harnessed to create advanced materials.

Building Blocks for Polymer Synthesis

The reactivity of the nitrile and chloro functionalities in this compound makes it a valuable monomer or precursor for the synthesis of high-performance polymers. The incorporation of fluorine atoms into polymer backbones is known to enhance properties such as thermal stability, chemical resistance, and optical clarity.

While direct polymerization of this compound is not widely reported, its derivatives are used in the synthesis of various polymers. For example, related fluorinated aromatic dicarboxylic acids, which can be derived from benzonitriles, are used as monomers in the production of polyesters and polyamides. nih.gov The resulting polymers often exhibit improved solubility and processability, making them suitable for a range of applications, from specialty films to advanced composites.

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, derivatives of this compound have found application in the development of organic light-emitting diodes (OLEDs). The introduction of chloro and fluoro substituents into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Use as Photocatalysts in Organic Reactions

The unique electronic structure of fluorinated benzonitriles also lends itself to applications in photocatalysis. These molecules can absorb light and facilitate chemical reactions, often with high selectivity and efficiency.

While direct use of this compound as a photocatalyst is an area of ongoing research, its derivatives have shown promise. The principle behind this application lies in the ability of the aromatic system to be excited by light, creating a highly reactive state that can then catalyze a desired chemical transformation. The presence of halogens can further modify the photocatalytic activity. This approach is part of a broader effort to develop more sustainable and environmentally friendly methods for chemical synthesis.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The primary method for synthesizing 2-Chloro-4,5-difluorobenzonitrile involves the reaction of 2,4-dichloro-5-fluorobenzonitrile (B139205) with a fluoride (B91410) salt, such as potassium, rubidium, or cesium fluoride. google.com This reaction is typically carried out in a dipolar aprotic solvent at elevated temperatures. google.com Current research aims to improve the efficiency of this process. One patented method describes achieving a yield of 50-55% for this compound, with a notable by-product being 2,4,5-trifluorobenzonitrile (B1209073). google.com

Future investigations are likely to focus on several key areas to enhance synthetic efficiency:

Catalyst Development: The use of phase transfer catalysts is an existing strategy, and further research into more effective catalysts could significantly improve reaction rates and yields. google.com

Solvent Optimization: While dipolar aprotic solvents like tetramethylene sulfone and dimethyl sulfoxide (B87167) are currently used, exploring new solvent systems could lead to better solubility, higher reaction rates, and easier product isolation. google.com

Process Intensification: Techniques such as flow chemistry could offer better control over reaction parameters, leading to higher yields and purity while minimizing waste.

A different synthetic approach involves the diazotization of 2-chloro-4-aminobenzonitrile to produce 2-chloro-4-fluorobenzonitrile. patsnap.com This method avoids the use of expensive metal catalysts and toxic reagents, suggesting a pathway for developing more cost-effective and environmentally friendly syntheses. patsnap.com

Table 1: Comparison of Synthetic Methods for Fluorinated Benzonitriles

| Starting Material | Reagents | Product | Reported Yield | Key Features |

| 2,4-dichloro-5-fluorobenzonitrile | Potassium fluoride, Cesium fluoride, dipolar aprotic solvent | This compound | 50-55% google.com | High temperature, formation of by-products. google.com |

| 2,4-dichlorobenzonitrile | Potassium fluoride | 3-chloro-4-fluorobenzonitrile | 85% chemicalbook.com | High purity, vacuum distillation for isolation. chemicalbook.com |

| 2-chloro-4-aminobenzonitrile | Sodium nitrite (B80452), sodium tetrafluoroborate | 2-chloro-4-fluorobenzonitrile | High patsnap.com | Avoids expensive catalysts and highly toxic reagents. patsnap.com |

Design and Synthesis of Next-Generation Derivatives with Tailored Biological Activity